molecular formula C12H10ClN3O2 B8416055 N-Benzyl-2-chloro-5-nitropyridin-4-amine

N-Benzyl-2-chloro-5-nitropyridin-4-amine

Cat. No. B8416055
M. Wt: 263.68 g/mol
InChI Key: MZXNTMKQEJBFBV-UHFFFAOYSA-N
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Patent
US09296748B2

Procedure details

To a stirred solution of 2,4-dichloro-5-nitropyridine E-2.1″ (10.000 g; 51.817 mmol) and benzylamine (5.552 g; 51.817 mmol) in NMP is added DIPEA (20.053 g; 155.451 mmol) at 0° C. The mixture is stirred at RT for 1 h. Water is added, precipitation of the product occurs. Product is filtered off and dried under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.552 g
Type
reactant
Reaction Step One
Name
Quantity
20.053 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[CH2:12]([NH2:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.CCN(C(C)C)C(C)C.O>CN1C(=O)CCC1>[CH2:12]([NH:19][C:6]1[C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=[C:2]([Cl:1])[CH:7]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=C1)Cl)[N+](=O)[O-]
Name
Quantity
5.552 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
20.053 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation of the product
FILTRATION
Type
FILTRATION
Details
Product is filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC1=CC(=NC=C1[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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